4,6-Dimethyl-2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Description
This compound (CAS: 1430233-43-4) is a pyrimidine derivative functionalized with a phenoxy group at position 2, methyl groups at positions 4 and 6, and a boronic ester (pinacol) at position 3. Its molecular formula is C₁₂H₁₉BN₂O₂, with a molecular weight of 234.10 g/mol. It is stored under inert conditions at 2–8°C to prevent hydrolysis of the boronic ester . The compound’s primary applications include use in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and organic electronic materials.
Properties
CAS No. |
2304634-62-4 |
|---|---|
Molecular Formula |
C18H23BN2O3 |
Molecular Weight |
326.2 g/mol |
IUPAC Name |
4,6-dimethyl-2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C18H23BN2O3/c1-12-15(19-23-17(3,4)18(5,6)24-19)13(2)21-16(20-12)22-14-10-8-7-9-11-14/h7-11H,1-6H3 |
InChI Key |
AEYOSCJCKOYBDM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)OC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrimidine Core
The 4,6-dimethylpyrimidine scaffold is commonly synthesized by condensation reactions involving amidines or guanidines with β-dicarbonyl compounds or malonates under basic or acidic conditions. For example, a typical approach involves:
- Reacting acetamidine hydrochloride with diethyl malonate in the presence of sodium acetate in methanol to yield 4,6-dihydroxy-2-methylpyrimidine derivatives.
- Subsequent chlorination of hydroxyl groups using phosphorus oxychloride (POCl₃) to give dichloropyrimidine intermediates.
This method is supported by literature on pyrimidine synthesis where methyl groups at positions 4 and 6 are introduced early and the reactive chlorides at these positions allow for further substitution.
Introduction of the Phenoxy Group at the 2-Position
The phenoxy substituent is introduced via nucleophilic aromatic substitution (S_NAr) on the dichloropyrimidine intermediate:
- The dichloropyrimidine is reacted with phenol or substituted phenol derivatives in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
- The reaction proceeds selectively at the 2-position chloride to form the 2-phenoxy substituted pyrimidine.
This method is well-documented for pyrimidine functionalization and is compatible with various phenol derivatives.
Installation of the Boronate Ester at the 5-Position
The boronate ester group, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety, is introduced via borylation reactions:
- A common approach is the palladium-catalyzed Miyaura borylation of a halogenated pyrimidine precursor (e.g., 5-bromopyrimidine derivative).
- The reaction uses bis(pinacolato)diboron (B₂pin₂) as the boron source, a palladium catalyst such as Pd(dppf)Cl₂, and a base like potassium acetate (KOAc) in a suitable solvent (e.g., dimethyl sulfoxide or dioxane).
- The reaction proceeds under mild heating to yield the pinacol boronate ester at the 5-position.
This method is widely used for preparing boronate esters on heteroaromatic rings due to its high efficiency and functional group tolerance.
Alternative Routes and Variations
- Direct borylation of 5-chloropyrimidine derivatives can be challenging due to lower reactivity; thus, brominated or iodinated precursors are preferred.
- Suzuki-Miyaura coupling can be used as a subsequent step to further functionalize the boronate ester, highlighting the synthetic utility of this compound.
- Protection and deprotection strategies may be employed if sensitive groups are present.
Summary of Preparation Steps in Tabular Form
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Pyrimidine core synthesis | Acetamidine hydrochloride + diethyl malonate | NaOAc, MeOH, reflux | 4,6-Dihydroxy-2-methylpyrimidine |
| 2 | Chlorination | 4,6-Dihydroxy-2-methylpyrimidine | POCl₃, reflux | 4,6-Dichloro-2-methylpyrimidine |
| 3 | Nucleophilic aromatic substitution (S_NAr) | 4,6-Dichloropyrimidine + phenol | K₂CO₃, DMF, heat | 2-Phenoxy-4,6-dichloropyrimidine |
| 4 | Selective substitution | 2-Phenoxy-4,6-dichloropyrimidine | Appropriate nucleophile or further substitution | 4,6-Dimethyl-2-phenoxypyrimidine intermediate |
| 5 | Miyaura borylation | 5-Halopyrimidine intermediate | B₂pin₂, Pd catalyst, KOAc, DMSO, heat | 4,6-Dimethyl-2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the phenoxy and dioxaborolan groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium catalysts are frequently employed in substitution reactions, particularly in Suzuki coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
4,6-Dimethyl-2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its interaction with specific molecular targets. The dioxaborolan group is known to participate in boron-mediated reactions, which can influence various biochemical pathways. The phenoxy group may also contribute to the compound’s biological activity by interacting with cellular receptors and enzymes .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs and their properties:
Key Comparative Analysis
Electronic Effects
- Target Compound: The phenoxy group at position 2 is electron-withdrawing, reducing electron density on the pyrimidine ring. This enhances electrophilicity at the boronic ester site, favoring cross-coupling reactions .
- 2-Amino Analogue (CAS 944401-55-2): The amino group (-NH₂) is electron-donating, increasing electron density. This may reduce oxidative addition efficiency in palladium-catalyzed reactions compared to the target .
- Trifluoromethoxy Analogue (CAS 1599467-81-8) : The -OCF₃ group is strongly electron-withdrawing, further polarizing the pyrimidine ring. Such derivatives are useful in electron-deficient systems for optoelectronics .
Steric Effects
- 4-Methyl Analogue : A single methyl group at position 4 reduces steric bulk, making it more reactive in coupling with sterically hindered partners .
Thermal and Chemical Stability
Biological Activity
4,6-Dimethyl-2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a compound with significant potential in medicinal chemistry due to its structural features and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula: C18H23BN2O3
- Molecular Weight: 326.19782 g/mol
- CAS Number: 2304634-62-4
Pyrimidine derivatives are known for their diverse biological activities. The specific structure of 4,6-Dimethyl-2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine suggests potential interactions with various biological targets:
- Anticancer Activity: Pyrimidines have been investigated for their role in inhibiting cancer cell proliferation. The presence of the phenoxy group may enhance its interaction with cellular targets involved in tumor growth.
- Antimicrobial Properties: Similar compounds have shown efficacy against various bacterial strains and fungi. The dioxaborolane moiety may contribute to its antimicrobial properties by disrupting microbial cell wall synthesis.
Biological Activity Data
Recent studies have highlighted the biological activity of pyrimidines and their derivatives. Here is a summary of relevant findings:
| Compound | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| 24 | Antitubercular | 0.5 - 1.0 | |
| 45 | Antifungal (C. albicans) | 0.05 - 0.3 | |
| 16d | Aurora-A Inhibition | Not specified |
Case Studies
-
Antitubercular Activity:
- A related compound demonstrated potent activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) ranging from 0.5 to 1.0 µg/mL against clinical drug-resistant strains . This indicates that compounds similar to 4,6-Dimethyl-2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine may also exhibit similar effects.
- Antifungal Properties:
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of new compounds:
| Parameter | Value |
|---|---|
| C max (µg/mL) | 592 ± 62 (i.v.) |
| t½ (h) | 26.2 ± 0.9 |
| Clearance (L/h/kg) | 1.5 ± 0.3 |
| AUC (µL/L·h) | 1694 ± 201 |
These parameters indicate favorable absorption and distribution characteristics for potential therapeutic use .
Safety Profile
The compound is classified under GHS hazard statements indicating potential risks such as skin irritation and eye irritation . Precautionary measures include protective equipment during handling and emergency protocols in case of exposure.
Q & A
Q. What are the recommended synthetic routes for preparing 4,6-dimethyl-2-phenoxy-5-boronate pyrimidine derivatives?
Methodological Answer: The compound’s boronate ester moiety suggests Suzuki-Miyaura cross-coupling as a primary synthetic route. For example, a protocol involves coupling 5-bromo-pyrimidine derivatives with arylboronic esters under Pd catalysis. Key parameters:
- Catalyst system : Use Pd(OAc)₂ with ligands like SPhos or XPhos (0.5–2 mol%) .
- Base : Aqueous NaHCO₃ or Cs₂CO₃ (2–3 equivalents) to maintain pH >7 for boronate activation .
- Solvent : 2-methyltetrahydrofuran or dioxane at 80–100°C for 3–6 hours .
- Workup : Purify via silica chromatography (hexane/acetone gradient) to isolate the product (typical yields: 40–60%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine multiple analytical techniques:
- GC/Titration : Quantify boronate content via titration (e.g., with HClO₄ in acetic acid) .
- NMR : Confirm substitution patterns (¹H NMR: δ 1.3 ppm for pinacol methyl groups; ¹³C NMR: δ 80–85 ppm for B-O bonds) .
- HPLC : Use C18 columns with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm for purity assessment (>98%) .
Q. What are the solubility and stability considerations for storage?
Methodological Answer:
- Solubility : Soluble in THF, DCM, and DMSO; sparingly soluble in water. Test solubility gradients using UV-Vis spectroscopy (λmax ~270 nm) .
- Storage : Store under inert gas (Ar/N₂) at 2–8°C in sealed, moisture-free vials. Monitor degradation via periodic NMR to detect hydrolysis of the boronate ester .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for derivatization?
Methodological Answer: Employ quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in cross-coupling reactions. For example:
- Reaction Path Search : Use software like GRRM to identify low-energy pathways for boronate activation .
- Parameter Optimization : Screen solvent polarity (ε) and ligand steric effects (Tolman cone angles) computationally to reduce experimental trial-and-error .
Validate predictions with small-scale reactions (50 mg) monitored by LC-MS .
Q. How to address contradictory yield data in Suzuki couplings involving this compound?
Methodological Answer: Contradictions often arise from:
- Oxygen sensitivity : Ensure rigorous degassing of solvents (freeze-pump-thaw cycles) .
- Catalyst poisoning : Test alternative ligands (e.g., RuPhos vs. SPhos) if residual sulfur or phosphine oxides are detected via XPS .
- By-product analysis : Use HRMS to identify dimerized pyrimidines or deboronated intermediates. Adjust equivalents of boronate (1.2–1.5x) to suppress side reactions .
Q. What strategies improve regioselectivity in electrophilic substitutions on the pyrimidine ring?
Methodological Answer:
- Directing groups : Introduce temporary protecting groups (e.g., SEM-Cl) at the 4-position to block undesired substitution .
- Lewis acid mediation : Use BF₃·Et₂O to activate specific ring positions for nitration or halogenation .
Confirm regiochemistry via NOESY (proximity of methyl groups) or X-ray crystallography .
Q. How to design experiments for analyzing hydrolytic degradation pathways?
Methodological Answer:
- Kinetic studies : Monitor hydrolysis in D₂O/CD₃CN mixtures (1:1) via ¹¹B NMR (appearance of B(OH)₃ at δ 18–20 ppm) .
- Activation energy : Use Arrhenius plots (20–60°C) to determine Ea for boronate ester cleavage .
- Stabilizers : Test additives like BHT (0.1 wt%) to inhibit radical-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
